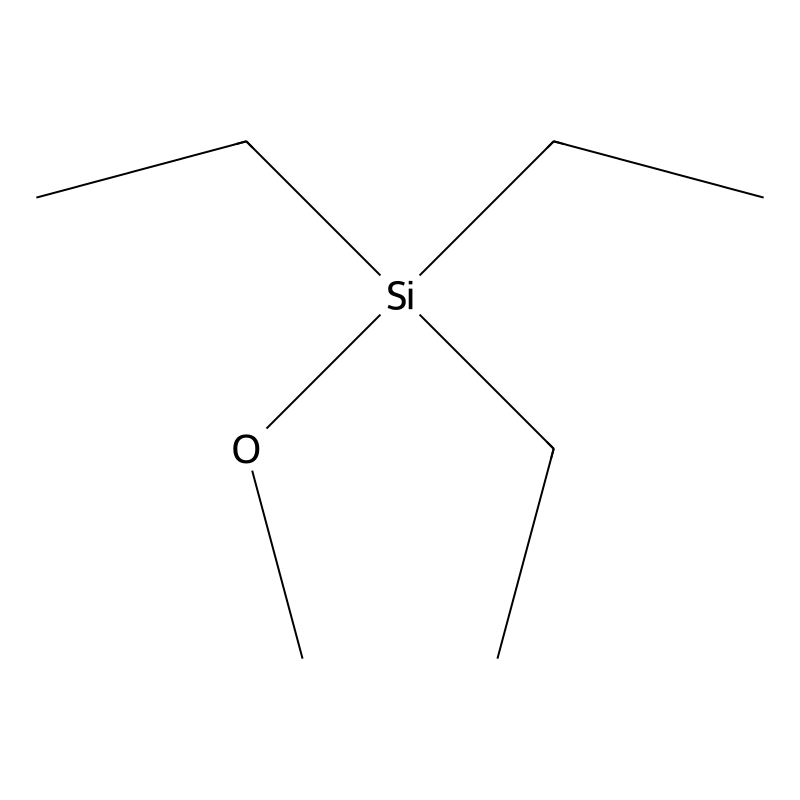

Triethyl(methoxy)silane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Silane Coupling Agent

Scientific Field: Polymer Science and Engineering.

Application Summary: Triethyl(methoxy)silane is used as a silane coupling agent in the development of polymer composites and coatings.

Methods of Application: The methoxy-type silane coupling agent composites-based modification is discussed using different methods.

Results or Outcomes: The use of this silane coupling agent improves properties such as environment-friendly fabrication process, mechanical, physical, swelling, and dynamic viscoelastic properties of composites.

Silylating Agent

Scientific Field: Material Science.

Methods of Application: MTMS is used to quench labware with MTMS while handling HF/pyridine.

Results or Outcomes: MTMS on diglycidyl bisphenol A resin (epoxy resin) shows weathering resistance on exposure to UV by lowering the effect of color change by 45%.

Catalyst

Scientific Field: Organic Chemistry.

Application Summary: Triethylsilane is used as a catalyst in various organic synthetic reactions.

Results or Outcomes: It helps in catalyst reactivation after catalyst polymerization of styrene.

Reducing Agent

Application Summary: Triethylsilane is used as a reducing agent in many organic synthetic reactions.

Methods of Application: It is used to reduce metal salts, enhances deprotection of t-butoxycarbonyl-protected amines and tert-butylesters, and used in the reductive amidation of oxazolidinones with amino acids to provide dipeptides.

Results or Outcomes: The use of Triethylsilane as a reducing agent helps in the successful completion of various organic reactions.

Semiconductor Industry

Application Summary: Trimethylsilane is used in the semiconductor industry as a precursor to deposit dielectrics and barrier layers via plasma-enhanced chemical vapor deposition (PE-CVD).

Methods of Application: It is also used as a source gas to deposit TiSiCN hard coatings via plasma-enhanced magnetron sputtering (PEMS).

Results or Outcomes: It is an expensive gas but safer to use than silane (SiH4); and produces properties in the coatings that cannot be undertaken by multiple source gases containing silicon and carbon.

Surface Coating

Application Summary: Methoxytrimethylsilane (MTMS) is a silylating agent, which is majorly used to provide a hydrophobic surface coating with a high water contact angle and low surface energy.

Methods of Application: It was used to quench labware with MTMS while handling HF/pyridine.

Results or Outcomes: MTMS on diglycidyl bisphenol A resin (epoxy resin) also shows weathering resistance on exposure to UV by lowering the effect of color change by 45%.

Triethyl(methoxy)silane, with the chemical formula CHOSi, is an organosilicon compound characterized by the presence of three ethyl groups and one methoxy group attached to a silicon atom. This compound is notable for its unique structure, which includes a reactive Si-H bond, making it valuable in various

Triethyl(methoxy)silane is flammable and can irritate the skin, eyes, and respiratory system []. When handling this compound, it's important to follow proper laboratory safety procedures, including wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood [].

Additional Information

- Due to the potential hazards, detailed information on mechanism of action beyond hydrolysis might require specialized scientific training or resources.

- Reduction Reactions: It acts as a reducing agent due to its reactive Si-H bond. This bond allows the transfer of hydrogen to other molecules, facilitating reductions of various organic compounds .

- Silylation Reactions: The methoxy group can undergo hydrolysis, leading to the formation of silanol compounds. This reaction is significant in modifying surfaces and enhancing adhesion properties in materials science .

- Condensation Reactions: Triethyl(methoxy)silane can react with alcohols and water to form siloxanes, contributing to the synthesis of siloxane polymers .

Triethyl(methoxy)silane can be synthesized through various methods:

- Hydrosilylation: This method involves the reaction of triethylsilane with methanol under specific conditions to introduce the methoxy group.

- Alkylation of Silanes: The compound can also be synthesized by reacting chlorosilanes with ethyl alcohol followed by methanol treatment, allowing for the introduction of both ethyl and methoxy groups.

- Direct Silylation: Reacting silicon dioxide with triethylamine in the presence of methanol can yield triethyl(methoxy)silane through a direct silylation process .

Triethyl(methoxy)silane finds applications across various fields:

- Organic Synthesis: It is widely used as a reducing agent in organic chemistry for synthesizing complex molecules.

- Surface Modification: The compound is employed in coating technologies to enhance adhesion properties on various substrates.

- Silicone Production: It serves as an intermediate in the production of silicone polymers, which have diverse industrial applications .

Interaction studies involving triethyl(methoxy)silane have primarily focused on its reactivity with different functional groups in organic compounds. These studies reveal that triethyl(methoxy)silane can effectively interact with aldehydes, ketones, and alcohols, facilitating their transformation into more complex structures. The ability to form siloxanes through hydrolysis makes it a valuable reagent for creating hybrid materials with tailored properties .

Several compounds share structural similarities with triethyl(methoxy)silane. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Triethylsilane | CHSi | Commonly used as a reducing agent; lacks methoxy group. |

| Trimethylsilane | CHSi | Highly reactive; used in hydrosilylation reactions but has different steric properties due to methyl groups. |

| Trimethoxysilane | CHOSi | Contains methoxy groups but fewer alkyl chains; used for surface modification. |

| Triisopropylsilane | CHSi | Similar reactivity; used in organic synthesis but has different steric hindrance due to isopropyl groups. |

Uniqueness: Triethyl(methoxy)silane stands out due to its combination of ethyl and methoxy groups, which enhances its reactivity compared to other silanes that may lack such functional diversity. This unique structure allows it to participate effectively in both reduction and condensation reactions, making it versatile for various applications in organic synthesis and material science .

Structural Characteristics

Triethyl(methoxy)silane is an organosilicon compound characterized by a central silicon atom bonded to three ethyl groups and one methoxy group [1]. The molecular formula of this compound is C₇H₁₈OSi, with a molecular weight of 146.30 grams per mole [2] [3]. The compound possesses a tetrahedral geometry around the silicon center, which is typical for tetravalent silicon compounds [1].

The structural framework consists of a silicon atom covalently bonded to three ethyl groups (C₂H₅) and one methoxy group (OCH₃) [1]. This arrangement creates a molecule with the systematic name triethyl(methoxy)silane and the Chemical Abstracts Service designation as Silane, triethylmethoxy- [4] [2]. The compound is registered under the Chemical Abstracts Service Registry Number 2117-34-2 [5] [4] [2].

The International Union of Pure and Applied Chemistry Standard International Chemical Identifier for this compound is InChI=1S/C7H18OSi/c1-5-9(6-2,7-3)8-4/h5-7H2,1-4H3 [4] [2]. The corresponding International Chemical Identifier Key is HUZZQXYTKNNCOU-UHFFFAOYSA-N [4] [2]. The canonical Simplified Molecular Input Line Entry System representation is CCSi(CC)OC [2] [3].

Table 1: Basic Molecular Properties of Triethyl(methoxy)silane

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₈OSi |

| CAS Registry Number | 2117-34-2 |

| IUPAC Name | triethyl(methoxy)silane |

| Chemical Abstract Service Name | Silane, triethylmethoxy- |

| Molecular Weight | 146.30 g/mol |

| Exact Mass | 146.112692 g/mol |

| InChI | InChI=1S/C7H18OSi/c1-5-9(6-2,7-3)8-4/h5-7H2,1-4H3 |

| InChI Key | HUZZQXYTKNNCOU-UHFFFAOYSA-N |

| Canonical SMILES | CCSi(CC)OC |

The exact mass of triethyl(methoxy)silane is 146.112692 grams per mole, which represents the monoisotopic mass calculated using the most abundant isotopes of each constituent element [3]. The compound exhibits idealized tetrahedral symmetry around the silicon center, with the three ethyl groups and one methoxy group arranged in a tetrahedral configuration [1].

Physical Properties

Triethyl(methoxy)silane exists as a colorless to pale yellow liquid under standard ambient conditions [1]. The compound demonstrates specific physical characteristics that are typical of organosilicon compounds with alkyl and alkoxy substituents [5].

The density of triethyl(methoxy)silane is reported as 0.8 ± 0.1 grams per cubic centimeter at room temperature [5]. This relatively low density is characteristic of organosilicon compounds containing alkyl groups, which contribute to the overall lower mass per unit volume compared to more highly substituted silicon compounds [5].

The boiling point of triethyl(methoxy)silane is 132.1 ± 8.0 degrees Celsius at 760 millimeters of mercury atmospheric pressure [5]. This boiling point reflects the intermolecular forces present in the liquid state, which are primarily van der Waals forces between the alkyl chains and dipole-dipole interactions involving the silicon-oxygen bond [5].

The flash point of the compound is 19.9 ± 8.0 degrees Celsius, indicating that the substance can form flammable vapor-air mixtures at relatively low temperatures [5]. This low flash point is consistent with the presence of multiple ethyl groups, which contribute to the volatility of the compound [5].

Table 2: Physical Properties of Triethyl(methoxy)silane

| Property | Value | Reference |

|---|---|---|

| Physical State | Liquid | [5] [1] |

| Color | Colorless to pale yellow | [1] |

| Density | 0.8 ± 0.1 g/cm³ | [5] |

| Boiling Point | 132.1 ± 8.0 °C at 760 mmHg | [5] |

| Flash Point | 19.9 ± 8.0 °C | [5] |

| Melting Point | Not available | [5] |

| Refractive Index | Not available | [5] |

| Vapor Pressure | Not available | [5] |

| Solubility | Soluble in organic solvents | [1] |

Triethyl(methoxy)silane demonstrates solubility in organic solvents, which is expected due to its predominantly hydrocarbon character from the three ethyl substituents [1]. The compound is likely to be miscible with nonpolar and moderately polar organic solvents such as hydrocarbons, ethers, and halogenated solvents [1]. The presence of the methoxy group provides some polar character to the molecule, potentially enhancing solubility in moderately polar solvents [1].

Spectroscopic Properties

The spectroscopic characterization of triethyl(methoxy)silane provides detailed information about its molecular structure and bonding characteristics. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry are the primary analytical techniques used for structural elucidation of this organosilicon compound [6] [7] [8].

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy of triethyl(methoxy)silane reveals characteristic chemical shifts corresponding to the different hydrogen environments within the molecule [8]. The ethyl groups attached to silicon typically exhibit multipicity patterns consistent with ethyl substitution, with methylene protons appearing as quartets and methyl protons as triplets [8].

The methoxy group protons resonate as a singlet, typically appearing at chemical shifts characteristic of protons attached to oxygen in silicon-containing compounds [8]. Silicon-29 nuclear magnetic resonance spectroscopy provides information about the silicon environment, with triethyl(methoxy)silane showing resonances in the range typical for tetracoordinate silicon with alkyl and alkoxy substituents [9] [10].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon environments within the molecule, with distinct signals for the methyl carbons of the ethyl groups, the methylene carbons of the ethyl groups, and the methoxy carbon [8]. The chemical shifts are consistent with carbon atoms bonded to silicon, which typically show upfield shifts compared to their carbon analogs [8].

Infrared Spectroscopy

Infrared spectroscopy of triethyl(methoxy)silane shows characteristic absorption bands corresponding to the various functional groups present in the molecule [11] [12]. The carbon-hydrogen stretching vibrations of the alkyl groups appear in the region of 3000-2850 wavenumbers, consistent with saturated aliphatic carbon-hydrogen bonds [11] [12].

The silicon-oxygen stretching vibration, characteristic of the silicon-methoxy bond, appears in the region of 1110-1000 wavenumbers [12]. This band is typically strong and provides definitive evidence for the presence of silicon-oxygen bonding in organosilicon compounds [12]. The methoxy group carbon-hydrogen stretching appears as a sharp band around 2840 wavenumbers, which is characteristic of methoxy groups attached to silicon [12].

The silicon-carbon stretching vibrations appear in the lower frequency region, typically around 800-700 wavenumbers, and provide confirmation of the silicon-alkyl bonding present in the molecule [12]. Additional characteristic bands include carbon-hydrogen bending vibrations of the methyl and methylene groups in the 1500-1350 wavenumber region [11] [12].

Mass Spectrometry

Mass spectrometry of triethyl(methoxy)silane provides information about the molecular ion and fragmentation patterns characteristic of organosilicon compounds [6]. The molecular ion peak appears at mass-to-charge ratio 146, corresponding to the molecular weight of the compound [6].

Fragmentation patterns typically involve the loss of alkyl groups from the silicon center, with characteristic fragment ions corresponding to the sequential loss of ethyl groups [6]. The base peak often corresponds to fragments retaining the silicon center with partial alkyl substitution [6]. The mass spectral fragmentation provides structural confirmation and is useful for compound identification and purity assessment [6].

Nucleophilic Substitution Approach

The most commonly employed laboratory synthesis of triethyl(methoxy)silane involves the nucleophilic substitution reaction between triethylchlorosilane and methanol [2]. This method proceeds through an SN2 mechanism where methanol acts as the nucleophile, attacking the silicon center and displacing the chloride ion. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the starting material and product.

The general reaction proceeds as follows:

Et₃SiCl + CH₃OH → Et₃Si(OCH₃) + HCl

Optimal reaction conditions involve maintaining the reaction mixture at room temperature to reflux in an inert atmosphere. The use of a base such as triethylamine can neutralize the hydrogen chloride formed, driving the reaction to completion and preventing acid-catalyzed side reactions . Yields typically range from 85-95% when proper anhydrous conditions are maintained.

Transesterification Methods

An alternative laboratory approach involves the acid-catalyzed transesterification of triethylsilanol with methanol [3] [4]. This method offers milder reaction conditions and can provide excellent selectivity. The reaction mechanism involves initial protonation of the silanol group, followed by nucleophilic attack by methanol and subsequent elimination of water.

The reaction conditions typically require:

- Acidic catalyst (hydrochloric acid or sulfuric acid)

- Reflux temperature (60-80°C)

- Anhydrous methanol as both reagent and solvent

- Reaction time of 4-8 hours

This approach yields 70-85% of the desired product and is particularly useful when starting from silanol precursors [3].

Hydride Reduction Pathways

Advanced laboratory synthesis can be achieved through hydride reduction methods. The sodium hydride and trimethyl borate system provides an effective route to triethylsilane, which can subsequently be converted to the methoxy derivative [5] [6]. This multi-step process involves:

- Formation of sodium triethylborohydride from sodium hydride and trimethyl borate

- Reduction of triethylchlorosilane to triethylsilane

- Subsequent functionalization to introduce the methoxy group

The reaction conditions require:

- Nitrogen atmosphere

- Temperature control (0-10°C)

- Anhydrous tetrahydrofuran as solvent

- Yields of 88-92% [5] [6]

Lithium aluminum hydride also serves as an effective reducing agent, converting triethylchlorosilane to triethylsilane with 75-90% efficiency [7] [8]. The Si-H bond formation creates the essential functionality for subsequent methoxylation reactions.

Direct Silylation Techniques

Direct silylation approaches involve the reaction of silicon dioxide with triethylamine in the presence of methanol . This method provides a more direct route but typically yields 60-80% of the desired product. The reaction mechanism involves:

- Initial coordination of triethylamine to silicon dioxide

- Nucleophilic attack by methanol

- Formation of silicon-oxygen bonds

- Elimination of water and amine

Hydrosilylation Applications

While primarily used for functionalization of existing silanes, hydrosilylation represents an important laboratory technique for creating triethyl(methoxy)silane derivatives [10] [11]. The process involves addition of silicon-hydrogen bonds across carbon-carbon multiple bonds in the presence of transition metal catalysts.

Typical hydrosilylation conditions include:

- Platinum or rhodium catalysts

- Temperature range 25-150°C

- Various solvents depending on substrate

- Yields of 70-95% [10] [11]

This method is particularly valuable for preparing functionalized derivatives where the methoxy group serves as a precursor to more complex organofunctional silanes.

Industrial Production Protocols

Continuous Flow Reactor Systems

Industrial production of triethyl(methoxy)silane primarily relies on continuous flow reactor technology to achieve high throughput and consistent product quality [12]. These systems operate at:

- Capacity: 1,000-10,000 tons/year

- Operating temperature: 80-150°C

- Operating pressure: 1-5 bar

- Energy consumption: 5-15 MJ/kg

- Purity achieved: 95-99%

The continuous process involves feeding triethylchlorosilane and methanol into a heated reactor with precise temperature and residence time control. The reaction mixture flows through a series of reaction zones where conversion is optimized, followed by separation and purification stages [12].

Catalytic Production Methods

Industrial catalytic processes utilize copper-based catalysts for the direct synthesis from silicon metal and alcohol [12]. The Mueller-Rochow synthesis principles are adapted for methoxy-functional silanes, involving:

- Silicon metal and methyl chloride reaction

- Copper catalyst at approximately 280°C

- Formation of organochlorosilanes

- Subsequent alcoholysis with methanol [12]

This integrated approach allows for:

- Capacity: 2,000-15,000 tons/year

- Operating temperature: 150-250°C

- Operating pressure: 5-20 bar

- Energy consumption: 3-12 MJ/kg

- Purity achieved: 95-98%

Distillation-Based Purification

Industrial purification relies heavily on distillation technology to achieve high purity triethyl(methoxy)silane [12]. The process characteristics include:

- Capacity: 500-5,000 tons/year

- Operating temperature: 100-200°C

- Operating pressure: 0.1-2 bar

- Energy consumption: 10-25 MJ/kg

- Purity achieved: 98-99.5%

Multiple distillation columns are employed to separate the desired product from unreacted starting materials, by-products, and solvent. The relatively low boiling point of triethyl(methoxy)silane (approximately 146°C) facilitates this separation process.

Membrane Separation Technology

Advanced industrial facilities incorporate membrane separation technology for product purification and solvent recovery:

- Capacity: 200-2,000 tons/year

- Operating temperature: 40-80°C

- Operating pressure: 2-10 bar

- Energy consumption: 2-8 MJ/kg

- Purity achieved: 92-97%

This technology offers energy savings compared to traditional distillation and enables continuous operation with minimal thermal stress on the product.

Quality Control and Batch Processing

Industrial batch processes are still employed for specialized grades and smaller volumes:

- Capacity: 100-1,000 tons/year

- Operating temperature: 60-120°C

- Operating pressure: 1-3 bar

- Energy consumption: 8-20 MJ/kg

- Purity achieved: 90-95%

Batch processing allows for greater flexibility in product specifications and enables the production of high-purity research grades through crystallization processes.

Mechanistic Studies of Key Reactions

Nucleophilic Substitution Mechanism

Detailed mechanistic investigations reveal that the formation of triethyl(methoxy)silane from triethylchlorosilane proceeds through a classic SN2 mechanism at silicon [13]. The reaction involves:

- Initial nucleophilic attack: Methanol approaches the silicon center from the backside, opposite to the chloride leaving group

- Transition state formation: A pentacoordinate silicon intermediate forms with trigonal bipyramidal geometry

- Leaving group departure: Chloride ion departs, resulting in inversion of configuration at silicon

Kinetic studies demonstrate that the reaction follows second-order kinetics, with rate constants typically in the range of 10⁻³ to 10⁻¹ M⁻¹s⁻¹ at room temperature [13]. The activation energy for this process ranges from 45-65 kJ/mol, indicating a moderate energy barrier consistent with the SN2 mechanism.

Acid-Catalyzed Hydrolysis Mechanisms

The hydrolysis and condensation reactions of triethyl(methoxy)silane have been extensively studied using both experimental and computational approaches [14] [15]. Under acidic conditions, the mechanism proceeds through:

- Protonation: The methoxy oxygen is protonated by acid, making silicon more electrophilic

- Water attack: Water molecules attack the positively charged silicon center

- Intermediate formation: A pentacoordinate silicon intermediate forms

- Methanol elimination: Protonated methanol departs as the leaving group

The rate-determining step is typically the protonation of the alkoxy group, with activation energies of 25-35 kJ/mol [14]. This mechanism is consistent with observed first-order kinetics in acid concentration and shows strong pH dependence.

Sol-Gel Process Mechanisms

The sol-gel behavior of triethyl(methoxy)silane involves complex hydrolysis-condensation reactions that have been characterized through multiple analytical techniques [14] [16]. The overall process can be described by two primary reaction pathways:

Hydrolysis Reaction:

Et₃Si(OCH₃) + H₂O ⇌ Et₃Si(OH) + CH₃OH

Condensation Reactions:

- Water elimination: 2 Et₃Si(OH) → Et₃Si-O-SiEt₃ + H₂O

- Alcohol elimination: Et₃Si(OH) + Et₃Si(OCH₃) → Et₃Si-O-SiEt₃ + CH₃OH

Kinetic studies reveal that the hydrolysis rate constant (kₕ) varies significantly with pH, temperature, and water concentration. Under typical sol-gel conditions (pH 4-7, 25°C), rate constants range from 10⁻⁴ to 10⁻² s⁻¹ [14].

Hydrosilylation Reaction Mechanisms

Platinum-catalyzed hydrosilylation of triethyl(methoxy)silane with alkenes proceeds through the well-established Chalk-Harrod mechanism [11] [17]:

- Oxidative addition: The Si-H bond adds to the platinum center

- Alkene coordination: The alkene coordinates to platinum

- Insertion: Alkene inserts into the Pt-H bond

- Reductive elimination: The product is eliminated, regenerating the catalyst

The mechanism shows activation energies of 20-40 kJ/mol and operates efficiently at temperatures of 25-150°C [11]. Alternative mechanisms involving silyl radical intermediates have been proposed for certain catalyst systems [18].

Radical Chain Mechanisms

Recent investigations have identified radical chain mechanisms in the synthesis and reactions of triethyl(methoxy)silane [18] [19]. Under photochemical conditions or in the presence of radical initiators:

- Initiation: Light or radical initiators generate silyl radicals

- Propagation: Silyl radicals abstract hydrogen or attack double bonds

- Termination: Radical combination or disproportionation ends the chain

These mechanisms typically show activation energies of 30-50 kJ/mol and can operate at relatively mild temperatures (20-80°C) [18] [19]. The radical pathway provides alternative synthetic routes and explains certain by-product formation patterns.

Mechanistic Kinetic Data

Comprehensive kinetic studies have established rate constants and activation parameters for key transformations:

| Reaction Type | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) | Temperature Range (°C) |

|---|---|---|---|

| SN2 Substitution | 10⁻³ - 10⁻¹ M⁻¹s⁻¹ | 45-65 | 20-80 |

| Acid Hydrolysis | 10⁻⁴ - 10⁻² | 25-35 | 0-60 |

| Sol-Gel Condensation | 10⁻⁵ - 10⁻³ | 25-45 | 20-80 |

| Hydrosilylation | 10⁻² - 10⁰ | 20-40 | 25-150 |

| Radical Processes | 10⁻³ - 10⁻¹ | 30-50 | 20-80 |

These mechanistic insights provide the foundation for optimizing synthetic protocols and understanding the reactivity patterns of triethyl(methoxy)silane in various chemical transformations [15] [14] [11].

Computational Mechanistic Studies

Density functional theory calculations have provided detailed insights into the electronic structures and reaction pathways [18] [20]. Key findings include:

- Silicon-oxygen bond strengths of 400-450 kJ/mol

- Transition state geometries showing pentacoordinate silicon

- Solvent effects on activation barriers

- Stereochemical outcomes of various mechanisms